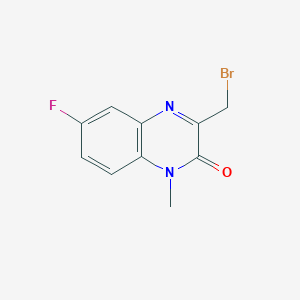

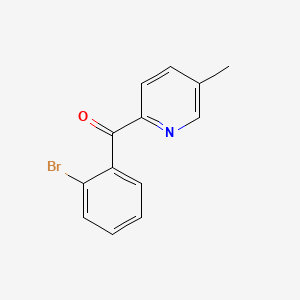

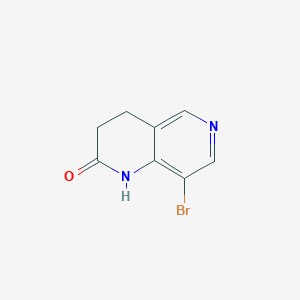

![molecular formula C14H17FN2 B1440172 {[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine CAS No. 1177333-89-9](/img/structure/B1440172.png)

{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine

Vue d'ensemble

Description

{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine is a useful research compound. Its molecular formula is C14H17FN2 and its molecular weight is 232.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Fluorine-Containing Compounds Synthesis : Research focused on synthesizing new fluorine-containing pyrrolyl- and indolyl-substituted 1,3-benzothiazin-4-ones, demonstrating the compound's utility in producing high-yield fluorinated organic molecules, which are crucial for developing pharmaceuticals and agrochemicals (Nosova et al., 2019).

- Fluorescent Probes for CO2 Detection : A study introduced fluorescent probes based on the pyrrole core for real-time monitoring of low carbon dioxide levels, indicating the compound's potential in environmental monitoring and biological applications (Wang et al., 2015).

- 1,3-Dipolar Cycloaddition Reactions : The synthesis of 2-fluoro-4,5-dihydropyrroles via the reaction of difluorocarbene with N-substituted ketone imines showcases the compound's application in creating novel pyrrole derivatives (Novikov et al., 2005).

Biological Activities

- Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, related structurally to the pyrrole derivatives, were synthesized to evaluate their biological activities, highlighting the potential of these compounds in developing new therapeutic agents (Gür et al., 2020).

- GPR39 Agonists Discovery : Research identified novel GPR39 agonists, demonstrating the compound's relevance in pharmaceutical research, particularly in understanding zinc's role as an allosteric modulator in G protein–coupled receptor activation (Sato et al., 2016).

Material Science Applications

- Electron Transport Layer in Solar Cells : A novel electron transport layer was developed using conjugated polyelectrolytes for polymer solar cells, indicating the compound's contribution to improving renewable energy technologies' efficiency (Kim et al., 2014).

Analyse Biochimique

Biochemical Properties

{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to react with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate . This interaction is crucial for the synthesis of 18F-labeled compounds, which are important in biochemical research and medical imaging.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a potassium channel blocking agent , which can alter cellular ion balance and signaling pathways, leading to changes in cellular activities and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s interaction with folic acid to produce 18F-labeled folate is an example of its molecular mechanism .

Propriétés

IUPAC Name |

[1-[(4-fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2/c1-10-7-13(8-16)11(2)17(10)9-12-3-5-14(15)6-4-12/h3-7H,8-9,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLAGPAABMDFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=C(C=C2)F)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

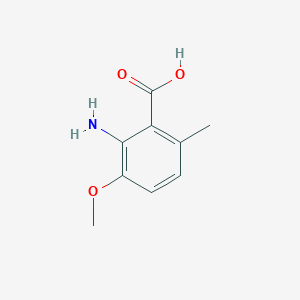

![2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B1440094.png)

![Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440099.png)

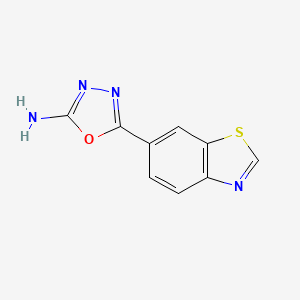

![2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate](/img/structure/B1440101.png)

![tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1440102.png)

![1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1440110.png)